Pentabamate

Description

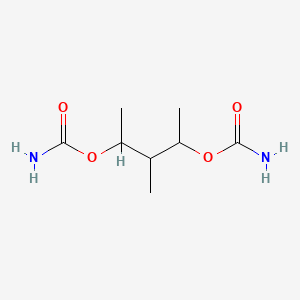

Structure

3D Structure

Properties

IUPAC Name |

(4-carbamoyloxy-3-methylpentan-2-yl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-4(5(2)13-7(9)11)6(3)14-8(10)12/h4-6H,1-3H3,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIVVICFVUFHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC(=O)N)C(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863593 | |

| Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5667-70-9 | |

| Record name | 2,4-Pentanediol, 3-methyl-, 2,4-dicarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5667-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabamate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTABAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8871ZB4UGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Pentabamate

Elucidation and Optimization of Established Synthetic Routes to Pentabamate

As no established synthetic routes for this compound have been documented in the provided search results, this section will discuss general synthetic strategies for dicarbamates.

Comparative Analysis of Reaction Pathways and Conditions for this compound Synthesis

The synthesis of a dicarbamate such as this compound would likely start from the corresponding diol, 3-methyl-2,4-pentanediol. General methods for the formation of carbamates from alcohols could be adapted. A common approach involves the reaction of the alcohol with a source of the carbamoyl (B1232498) group.

One potential pathway is the reaction of the diol with phosgene (B1210022) or a phosgene equivalent to form a bis(chloroformate), followed by reaction with ammonia (B1221849). However, due to the high toxicity of phosgene, alternative, greener methods are often preferred.

A widely used phosgene-free method is the reaction of an alcohol with an isocyanate. For this compound, this would involve reacting 3-methyl-2,4-pentanediol with a protected isocyanate or directly with isocyanic acid. The reaction conditions would need to be carefully controlled to ensure dicarbamoylation and to avoid side reactions.

Another approach is the direct carboxylation of the diol with carbon dioxide and ammonia or an amine, often in the presence of a catalyst. This method is considered a greener alternative as it utilizes CO2 as a C1 source.

A comparative analysis of these hypothetical pathways for this compound synthesis would consider factors such as:

Atom Economy: The efficiency of incorporating the atoms from the reactants into the final product.

Reaction Conditions: The temperature, pressure, and solvent requirements, which impact energy consumption and environmental footprint.

Reagent Toxicity and Safety: The hazards associated with the starting materials and intermediates.

| Reaction Pathway | Starting Materials | Key Reagents | Potential Advantages | Potential Disadvantages |

| Phosgene Route | 3-methyl-2,4-pentanediol | Phosgene, Ammonia | High reactivity | Extreme toxicity of phosgene |

| Isocyanate Route | 3-methyl-2,4-pentanediol | Isocyanic acid | Phosgene-free | Handling of reactive isocyanates |

| Direct Carboxylation | 3-methyl-2,4-pentanediol | Carbon dioxide, Ammonia | Utilizes CO2 | May require high pressure and catalyst |

This table is a hypothetical comparison for the synthesis of this compound based on general carbamate (B1207046) synthesis methods.

Methodological Advancements in Synthetic Yield Enhancement and Purity Control

For a hypothetical synthesis of this compound, advancements to enhance yield and purity would focus on several areas. The choice of catalyst is crucial in many carbamate synthesis reactions. For instance, in direct carboxylation routes, various catalysts such as metal oxides or organic bases could be explored to improve reaction rates and selectivity.

Optimization of reaction conditions, including temperature, pressure, and solvent, would be critical. The use of design of experiments (DoE) could systematically map the reaction landscape to identify optimal conditions for maximizing yield and minimizing by-product formation.

Purification techniques would also be a key consideration. Advanced chromatographic methods, such as supercritical fluid chromatography (SFC), could offer a greener and more efficient alternative to traditional column chromatography for isolating the final product. Crystallization studies would also be important for obtaining a highly pure, crystalline form of this compound.

Design and Synthesis of Novel this compound Analogues and Derivatives

The design and synthesis of novel analogues could be aimed at exploring structure-activity relationships.

Exploration of Stereoselective Synthetic Strategies for this compound

3-methyl-2,4-pentanediol, the precursor to this compound, has multiple stereocenters. This means that this compound can exist as several stereoisomers. The biological activity of these isomers could differ significantly. Therefore, stereoselective synthesis would be a critical aspect of developing this compound analogues.

Stereoselective strategies could involve:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one stereoisomer over others. This could be applied, for example, in a catalytic asymmetric reduction to prepare a specific stereoisomer of 3-methyl-2,4-pentanediol.

Enzymatic Reactions: Utilizing enzymes that can selectively catalyze reactions on one stereoisomer.

Rational Design and Synthesis of Chemically Modified this compound Scaffolds

Rational drug design principles could be applied to modify the this compound scaffold. This would involve making targeted chemical changes to the molecule to improve its properties. Modifications could include:

Altering the Alkyl Backbone: Introducing different alkyl groups or cyclic structures to change the molecule's shape and lipophilicity.

Modifying the Carbamate Group: Replacing the terminal NH2 groups with substituted amines to create new derivatives with potentially altered hydrogen bonding capabilities and metabolic stability.

The synthesis of these modified scaffolds would require the development of versatile synthetic routes that allow for the introduction of diverse functional groups at various positions of the molecule.

Integration of Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound would be a key consideration in modern pharmaceutical development. acs.orgresearchgate.net

Key green chemistry principles that could be applied include:

Use of Renewable Feedstocks: Exploring bio-based routes to the precursor 3-methyl-2,4-pentanediol.

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste.

Safer Solvents and Reagents: Avoiding the use of toxic solvents and reagents like phosgene. bohrium.com Water or supercritical CO2 could be explored as alternative reaction media.

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure.

Waste Prevention: Developing processes that minimize the generation of waste products.

| Green Chemistry Principle | Application in Hypothetical this compound Synthesis |

| Prevention | Designing a synthetic route with minimal by-products. |

| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents like phosgene in favor of greener alternatives like CO2. rsc.org |

| Designing Safer Chemicals | Designing analogues with improved safety profiles. |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating bio-based sources for the starting materials. |

This table illustrates the potential application of green chemistry principles to the synthesis of this compound.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Pentabamate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. msu.edulibretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. msu.eduembl-hamburg.de For the structural assignment of Pentabamate, both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of its constituent parts, including the aromatic ring, the carbamate (B1207046) moiety, and the pentyl group.

In ¹H NMR, the chemical shift (δ) of each proton is indicative of its local electronic environment. Protons attached to or near electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts. For this compound, distinct signals would be expected for the aromatic protons, the N-H proton of the carbamate, the methylene (B1212753) (CH₂) protons adjacent to the oxygen and nitrogen atoms, and the protons of the pentyl chain. Spin-spin coupling patterns between adjacent non-equivalent protons would reveal their connectivity, helping to piece together the molecular fragments. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. oregonstate.edulibretexts.org Each unique carbon atom in this compound would give rise to a distinct signal. libretexts.org The chemical shifts of the carbonyl carbon in the carbamate group, the aromatic carbons, and the aliphatic carbons of the pentyl chain would appear in characteristic regions of the spectrum, confirming the presence of these functional groups. oregonstate.edulibretexts.orgwisc.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. scielo.org.bo

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish definitive correlations between protons and carbons, confirming the final assembled structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carbonyl (C=O) | ¹³C | 150 - 170 | Characteristic for carbamate carbonyls. libretexts.org |

| Aromatic (Ar-C) | ¹³C | 110 - 150 | Range for substituted benzene (B151609) rings. oregonstate.edu |

| Methylene (O-CH₂) | ¹³C | 60 - 80 | Carbon adjacent to the carbamate oxygen. libretexts.org |

| Alkyl (CH₂, CH₃) | ¹³C | 10 - 40 | Carbons of the pentyl chain. libretexts.org |

| Aromatic (Ar-H) | ¹H | 6.5 - 8.0 | Protons on the benzene ring. |

| Amide (N-H) | ¹H | 5.0 - 8.0 | Carbamate N-H proton, position can be variable. |

| Methylene (O-CH₂) | ¹H | 3.5 - 4.5 | Protons on the carbon adjacent to the carbamate oxygen. |

| Alkyl (CH₂, CH₃) | ¹H | 0.8 - 1.7 | Protons of the pentyl chain. |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. biomol.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. biomol.comlibretexts.org For this compound, MS would serve two primary purposes: confirming its molecular weight and providing a unique "molecular fingerprint" based on how the molecule breaks apart. thermofisher.com

In a typical MS experiment, the molecule is ionized, forming a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound. libretexts.org The unstable molecular ion then fragments in a predictable manner, breaking at its weakest bonds. libretexts.org The resulting fragment ions are detected, and the plot of their relative abundance versus m/z constitutes the mass spectrum. biomol.com

The fragmentation pattern of this compound would be expected to show characteristic losses. For example, cleavage of the bonds adjacent to the carbamate group is common. libretexts.org This could lead to fragments corresponding to the pentyl group, the aromatic portion, and the loss of carbon dioxide. This unique pattern serves as a fingerprint for the molecule, allowing for its identification. libretexts.orgchromforum.orgnih.gov High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the calculation of the elemental formula, further confirming the identity of the compound. nih.gov

Furthermore, MS, particularly when coupled with a chromatographic technique like LC-MS, is an effective tool for purity assessment. thermofisher.comnih.govrsc.org It can detect and identify impurities, even at low levels, by their different mass-to-charge ratios. thermofisher.comnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Values are hypothetical and based on common fragmentation pathways for carbamates and aromatic esters.

| Fragment Description | Plausible Structure/Loss | Significance |

|---|---|---|

| Molecular Ion (M⁺) | [C₁₂H₁₇NO₂]⁺ | Corresponds to the exact molecular weight of the compound. |

| Loss of pentoxy radical | [M - O(CH₂)₄CH₃]⁺ | Cleavage of the ester C-O bond. libretexts.org |

| Loss of pentene | [M - C₅H₁₀]⁺ | Result of a McLafferty rearrangement if structurally possible. |

| Acylium ion | [C₆H₅NHCO]⁺ | Cleavage of the ester C-O bond, retaining the charge on the acyl portion. libretexts.org |

| Pentyl cation | [C₅H₁₁]⁺ | Fragmentation of the alkyl chain. docbrown.info |

| Tropylium ion | [C₇H₇]⁺ | If rearrangement of the aromatic ring occurs. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. specac.comamericanpharmaceuticalreview.com These techniques are highly effective for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. specac.comvscht.czlibretexts.org

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). specac.comutdallas.edu The IR spectrum of this compound would display characteristic absorption bands that confirm its key functional groups. A strong, sharp absorption peak in the region of 1670-1780 cm⁻¹ would be indicative of the carbonyl (C=O) group in the carbamate. libretexts.org The N-H bond of the carbamate would produce a distinct stretching vibration around 3100-3500 cm⁻¹. utdallas.edu Additionally, C-O stretching bands and absorptions characteristic of the substituted aromatic ring (C-H and C=C stretching) would be visible. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole. specac.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). americanpharmaceuticalreview.comrenishaw.com A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. edinst.com While IR spectroscopy is particularly sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be useful for observing the C=C stretching vibrations of the aromatic ring and the C-C backbone of the alkyl chain. psu.edu The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on standard functional group absorption regions.

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amide N-H | Stretch | IR | 3100 - 3500 (can be broad) utdallas.edu |

| Aromatic C-H | Stretch | IR, Raman | 3000 - 3100 libretexts.org |

| Aliphatic C-H | Stretch | IR, Raman | 2850 - 3000 libretexts.org |

| Carbonyl C=O (Carbamate) | Stretch | IR (Strong), Raman (Weak) | 1680 - 1750 libretexts.org |

| Aromatic C=C | Stretch | IR, Raman (Strong) | 1450 - 1600 libretexts.org |

| Ester C-O | Stretch | IR | 1200 - 1300 |

Electronic Spectroscopy (UV-Visible) for Chromophore Identification

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org This technique is primarily used to identify and quantify compounds containing chromophores, which are the parts of a molecule responsible for light absorption. wikipedia.orgvscht.cz

For this compound, the primary chromophore is the substituted benzene ring. upi.edu The π-electrons within the aromatic system can undergo π → π* transitions upon absorbing UV radiation. wikipedia.orglibretexts.org The presence of substituents on the benzene ring, such as the carbamate group, can influence the wavelength of maximum absorption (λmax) and the intensity of the absorption. vscht.cz Typically, a substituted benzene ring will show characteristic absorption bands in the UV region, often between 200 and 300 nm. upi.edu While UV-Vis spectroscopy provides less structural detail compared to NMR or MS, it is a valuable and rapid method for confirming the presence of the aromatic chromophore and is widely used for quantitative analysis in conjunction with techniques like HPLC. mat-cs.com

Chromatographic Separation Methods for Isolation and Purity Determination

Chromatographic methods are essential for the separation, isolation, and purification of compounds from mixtures, as well as for assessing the purity of a substance. bioanalysis-zone.comuomustansiriyah.edu.iq The choice of chromatographic technique depends on the properties of the analyte, such as its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile or thermally unstable compounds like this compound. asianjpr.commdpi.comresearchgate.net It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. rsc.orgasianjpr.com

Developing an HPLC method for this compound would involve several key steps: pharmaknowledgeforum.comthermofisher.com

Mode and Column Selection : Given the structure of this compound, which has both polar (carbamate) and non-polar (aromatic ring, pentyl chain) features, reversed-phase HPLC would be the most suitable mode. pharmaknowledgeforum.com A C18 or C8 column, where the stationary phase is non-polar, would be a logical starting point.

Mobile Phase Selection : The mobile phase would typically consist of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation and peak shape. nih.gov

Detector Selection : A UV detector would be the ideal choice, set to a wavelength where the aromatic chromophore of this compound absorbs strongly (e.g., its λmax). thermofisher.com

Optimization : Parameters such as mobile phase composition, flow rate, and column temperature would be systematically adjusted to optimize the separation, ensuring good resolution between this compound and any potential impurities with minimal run time. labmanager.comwaters.com

Once developed, the HPLC method can be used for both the quantitative determination of this compound (assay) and for assessing its purity by detecting and quantifying any related substances or degradation products. researchgate.netnih.gov

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. The separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Due to its relatively high molecular weight and the presence of the polar carbamate group, this compound itself is likely not sufficiently volatile or thermally stable for direct analysis by GC.

However, GC could potentially be used for the analysis of this compound following a derivatization step. Derivatization is a chemical reaction used to convert the analyte into a more volatile and thermally stable derivative. For example, the N-H group of the carbamate could be reacted with a silylating agent to replace the acidic proton with a less polar trimethylsilyl (B98337) (TMS) group. This would increase the volatility of the molecule, making it amenable to GC analysis. GC, especially when coupled with a mass spectrometer (GC-MS), could then provide high-resolution separation and definitive identification of the derivatized this compound and related impurities. chromforum.org

Advanced Separation Techniques (e.g., Supercritical Fluid Chromatography, Capillary Electrophoresis)

Advanced separation techniques are critical for the analysis and purification of complex chemical compounds. For a chiral molecule like this compound, techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer significant advantages, particularly for enantiomeric separation. As of the current scientific literature, specific methods for the analysis of this compound using SFC or CE have not been detailed. However, the principles of these techniques allow for a discussion of their potential applicability.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful analytical and preparative separation technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orgwaters.com This technique is considered a type of normal-phase chromatography and is particularly well-suited for the separation of low to moderate molecular weight, thermally labile molecules, and especially for the purification of chiral compounds. wikipedia.org

The primary advantages of SFC include higher efficiency and faster separations compared to traditional High-Performance Liquid Chromatography (HPLC), mainly due to the low viscosity and high diffusivity of supercritical fluids. waters.comchromatographyonline.com Furthermore, SFC is regarded as a "green" technology because it significantly reduces the consumption of toxic organic solvents. waters.comselvita.com

For a compound like this compound, which possesses chiral centers, SFC would be the method of choice for enantiomeric separation. The quantification of enantiomers is of great importance in the pharmaceutical industry, as different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. chromatographyonline.comjasco-global.com The separation in chiral SFC is achieved by using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com While hundreds of CSPs have been developed, there is no universal chiral selector, and screening for the optimal column and conditions is a standard part of method development. chromatographyonline.comamericanpharmaceuticalreview.com

A hypothetical SFC method development for this compound would involve screening various CSPs (e.g., polysaccharide-based columns) with a mobile phase consisting of supercritical CO2 and a polar co-solvent such as methanol or ethanol. shimadzu.com The goal would be to achieve baseline resolution of the enantiomers.

Illustrative Data for a Hypothetical SFC Separation

The following table illustrates the type of data that would be generated during the development of an SFC method for a chiral compound. Please note, this data is not specific to this compound and is for illustrative purposes only.

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 3.5 min |

| Retention Time (Enantiomer 2) | 4.2 min |

| Resolution (Rs) | > 1.5 |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful analytical technique for the separation of charged molecules based on their differential migration in an electric field. libretexts.orglongdom.org The separation is highly efficient and requires minimal sample and reagent volumes, making it a cost-effective and environmentally friendly method. mdpi.comnih.gov

For chiral separations, a chiral selector is added to the background electrolyte. nih.gov This selector, often a cyclodextrin (B1172386) derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. nih.govmdpi.com The different stabilities of these complexes lead to different electrophoretic mobilities and, consequently, separation of the enantiomers. nih.gov

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for chiral separations. nih.gov The development of a CZE method for this compound would involve optimizing several parameters, including the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. nih.govmdpi.com

Illustrative Data for a Hypothetical CE Separation

This table provides an example of the parameters and results for a potential CE method for a chiral compound. This data is illustrative and not specific to this compound.

| Parameter | Value |

| Capillary | Fused Silica (50 µm i.d., 60 cm total length) |

| Background Electrolyte | 50 mM Phosphate (B84403) Buffer (pH 7.0) |

| Chiral Selector | 10 mM Sulfated-β-Cyclodextrin |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 220 nm |

| Migration Time (Enantiomer 1) | 5.8 min |

| Migration Time (Enantiomer 2) | 6.1 min |

| Resolution (Rs) | > 2.0 |

Preclinical Pharmacological Mechanisms and Receptor Interactions of Pentabamate

In Vitro Receptor Binding Affinity and Ligand-Receptor Dynamics of Pentabamate

Molecular Interactions with Neurotransmitter Receptors (e.g., GABA-A Receptors)

This compound is categorized within the carbamate (B1207046) family of drugs, which are generally known to interact with GABA-A receptors. wikipedia.org However, specific studies detailing the in vitro binding affinity of this compound to GABA-A receptors or any other neurotransmitter receptors are not found in the reviewed scientific literature. The GABA-A receptor is a well-established target for many sedative and anxiolytic drugs, acting as a ligand-gated ion channel that, upon activation by gamma-aminobutyric acid (GABA), mediates inhibitory neurotransmission. wikipedia.org Compounds that positively modulate GABA-A receptors typically enhance the effect of GABA, leading to a calming effect on the nervous system. wikipedia.org Without specific binding assay data for this compound, its affinity (often expressed as Kᵢ or IC₅₀ values) for the GABA-A receptor remains unknown.

Characterization of Binding Sites and Allosteric Modulation

The specific binding site of this compound on the GABA-A receptor has not been characterized. GABA-A receptors are complex pentameric structures with multiple subunits (e.g., α, β, γ) that form various binding sites for different ligands, including the orthosteric site for GABA and several allosteric sites for modulators like benzodiazepines and barbiturates. wikipedia.orgpharmgkb.org Allosteric modulators can enhance or inhibit the receptor's function without directly competing with the endogenous ligand. wikipedia.orgmdpi.com There is no available research to indicate whether this compound acts as a positive or negative allosteric modulator, nor are there studies to identify a specific allosteric binding site on the GABA-A receptor complex.

Enzyme-Ligand Interaction Studies in Controlled In Vitro Systems

Investigation of this compound's Influence on Key Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isozymes)

The interaction of this compound with crucial drug-metabolizing enzymes, such as the cytochrome P450 (CYP450) isozymes, has not been documented in the available literature. CYP450 enzymes are a superfamily of proteins essential for the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs. nih.gov In vitro studies using human liver microsomes or recombinant CYP enzymes are standard methods to determine if a compound inhibits or induces these enzymes, which is critical for predicting potential drug-drug interactions. criver.com For this compound, no such in vitro studies detailing its inhibitory or inductive potential on specific CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) have been published.

Elucidation of Other Enzymatic Pathways Modulated by this compound

Beyond the primary drug-metabolizing enzymes, the influence of this compound on other enzymatic pathways has not been explored in the scientific literature. A comprehensive preclinical profile would typically include screening against a panel of enzymes to identify any off-target effects that could contribute to its pharmacological or toxicological profile. nih.gov There is currently no data available on the broader enzymatic interactions of this compound.

Intracellular Signaling Pathway Modulation in Cellular Models

The effects of this compound on intracellular signaling pathways, which are the cascades of molecular events following receptor activation, are unknown. nih.gov Activation of GABA-A receptors, for instance, primarily leads to chloride ion influx and hyperpolarization of the neuron, but downstream signaling can also be affected. wikipedia.org Cellular models are instrumental in dissecting how a compound might alter these pathways, such as the MAPK/ERK or JAK/STAT pathways, which can influence gene expression and cellular function. units.itresearchgate.net No studies using cellular models to investigate the modulation of any intracellular signaling pathways by this compound have been reported.

Biochemical Pathway Alterations and Their Molecular Underpinnings

The mechanism of action for carbamates like this compound is primarily centered on their interaction with the GABAergic system, specifically the GABAA receptors. wikipedia.org While direct studies on this compound's effects on biochemical pathways are not extensively documented, the known actions of similar carbamates, such as meprobamate, provide a foundational understanding.

Meprobamate, and by extension this compound, is believed to modulate neurotransmission in the central nervous system. It has been shown in animal studies to exert effects at various sites, including the thalamus and limbic system. wikipedia.org The binding of these compounds to GABAA receptors leads to an interruption of neuronal communication within the reticular formation and the spinal cord. wikipedia.org This interaction results in sedation and a modified perception of pain. wikipedia.org A notable characteristic of meprobamate is its capacity to activate GABAA receptor currents even in the absence of GABA, the primary inhibitory neurotransmitter. wikipedia.org This unique property underscores the potent effects of this class of drugs.

The alteration of these neuronal pathways is the core of this compound's tranquilizing effects. By enhancing the inhibitory signaling in the brain, it effectively reduces neuronal excitability, leading to a state of calm and relaxation.

Identification of Specific Molecular Targets through Proteomic and Genomic Methodologies

GABAA receptors are ligand-gated ion channels that are fundamental to inhibitory neurotransmission in the brain. The binding of carbamates to a specific site on these receptors enhances the flow of chloride ions into the neuron, leading to hyperpolarization and reduced excitability. While the precise subunits of the GABAA receptor that this compound interacts with have not been delineated, the pharmacological effects are consistent with modulation of this receptor system.

Further research utilizing modern proteomic and genomic techniques would be invaluable in elucidating the full spectrum of this compound's molecular interactions. Such studies could uncover secondary targets and provide a more detailed understanding of its pharmacological profile.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Pentabamate

Elucidation of Essential Structural Motifs for In Vitro Biological Activity

The biological activity of carbamate (B1207046) tranquilizers, including Pentabamate, is intrinsically linked to specific structural features. The carbamate moiety, -O-C(O)-NH₂, is a critical pharmacophore. For dicarbamates like this compound (3-methylpentane-2,4-diyl dicarbamate), the presence of two carbamate groups is essential for its tranquilizing and muscle-relaxant properties. These groups are believed to interact with biological targets, such as the GABA-A receptor, to produce their effects. neu.edu.trwikipedia.org

Impact of Chemical Substituent Modifications on Pharmacological Profiles

The pharmacological profile of carbamate derivatives can be significantly altered by modifying their chemical substituents. Structure-activity relationship studies on related carbamates, such as meprobamate, have shown that variations in the alkyl groups can lead to changes in sedative, anxiolytic, and muscle-relaxant effects. pharmaguideline.comscirp.org

Systematic modifications to the parent structure of a carbamate can impact its pharmacokinetic and pharmacodynamic properties. For instance, increasing the lipophilicity of the alkyl chain can enhance the compound's ability to penetrate the central nervous system, potentially increasing its potency. However, excessive lipophilicity can lead to increased metabolic breakdown and reduced duration of action. The introduction of polar groups, on the other hand, can alter solubility and excretion characteristics.

The following table illustrates hypothetical modifications to a generic dicarbamate backbone, similar to this compound, and the potential impact on activity based on general principles of carbamate SAR.

| Substituent Modification | Position of Modification | Predicted Impact on Activity | Rationale |

| Increase in alkyl chain length | Central carbon backbone | Potential increase in potency | Enhanced lipophilicity, better CNS penetration |

| Introduction of a phenyl group | Central carbon backbone | Altered receptor binding and metabolism | Increased steric bulk and electronic effects |

| Replacement of -NH₂ with -NHR | Carbamate group | Likely decrease in activity | The primary amine is often crucial for hydrogen bonding |

| Introduction of a hydroxyl group | Alkyl side chain | Decreased CNS penetration | Increased polarity, reduced lipophilicity |

Influence of Stereochemistry on Biological Interactions and Potency

Stereochemistry plays a pivotal role in the biological activity of many drugs, as biological systems are chiral environments. nih.gov For a molecule like this compound, which has chiral centers, the different stereoisomers can exhibit distinct pharmacological properties. mdpi.com One enantiomer may bind more effectively to the target receptor, leading to higher potency, while the other may be less active or even contribute to side effects. nih.gov

The three-dimensional arrangement of the atoms in each stereoisomer determines how well it complements the binding site of its biological target. nih.gov Even subtle differences in the spatial orientation of the methyl group and the carbamate moieties in this compound's stereoisomers can lead to significant variations in their interaction with receptors like the GABA-A receptor. This can affect not only the potency of the drug but also its metabolism and excretion profile. nih.govmdpi.com

Computational Approaches to SAR/QSAR Modeling

Computational methods are invaluable tools for understanding the SAR and QSAR of drug molecules like this compound. These approaches can predict the biological activity of new derivatives and provide insights into their mechanism of action at a molecular level.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov For this compound, docking simulations could be used to model its interaction with the GABA-A receptor, a likely target for carbamate tranquilizers. wikipedia.orgresearchgate.net These simulations can help identify key amino acid residues in the receptor's binding pocket that interact with the carbamate groups and the alkyl backbone of this compound. mdpi.com

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein complex. MD simulations can reveal how the binding of this compound might induce conformational changes in the receptor and the stability of the interactions over time. plos.org This information is crucial for understanding the molecular basis of its tranquilizing effects.

The following table outlines the potential interactions that could be investigated through molecular docking of this compound.

| This compound Moiety | Potential Interacting Residues in Receptor | Type of Interaction |

| Carbamate -NH₂ | Aspartate, Glutamate | Hydrogen Bonding |

| Carbamate C=O | Serine, Threonine | Hydrogen Bonding |

| Alkyl backbone | Leucine, Isoleucine, Valine | Hydrophobic Interactions |

Predictive Modeling for In Vitro Activity of Novel this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound and its derivatives, a QSAR model could be developed to predict their in vitro activity based on a set of calculated molecular descriptors. plos.org These descriptors can quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties. plos.org

A robust QSAR model can be a powerful tool for the rational design of new this compound derivatives with improved potency or other desirable properties. researchgate.net By predicting the activity of virtual compounds before they are synthesized, QSAR modeling can significantly accelerate the drug discovery process. The development of such a model would involve synthesizing a series of Pentabamaterelated compounds, measuring their in vitro activity, and then using computational methods to build and validate the predictive model. plos.orgnih.gov

Metabolic Pathways and Preclinical Pharmacokinetics of Pentabamate

Identification of Major Metabolic Transformations in Preclinical Models

The biotransformation of pentabamate in preclinical models primarily occurs through oxidative reactions, which are a common fate for many xenobiotics. uv.es These metabolic processes are essential for converting the compound into more water-soluble forms, facilitating their excretion from the body. wikipedia.org Studies in preclinical species are critical for comparing metabolic profiles with human-derived in vitro systems to select appropriate models for safety testing. bioivt.comeuropa.eu

The primary enzyme system responsible for the phase I metabolism of this compound is the cytochrome P450 (CYP) superfamily. uv.esdynamed.com These heme-containing enzymes, predominantly located in the liver, catalyze the oxidation of a wide range of substances. wikipedia.orgdynamed.com Specifically, in vitro studies using liver microsomes and recombinant CYP enzymes are employed to identify the particular isozymes involved in a drug candidate's metabolism. umich.edu For many compounds, CYP3A4 is a major contributor to oxidative metabolism. nih.gov The involvement of specific CYP enzymes can be confirmed using selective inhibitors in preclinical models. umich.edu For instance, phenobarbital (B1680315) is known to induce P450 enzymes, which can alter the rate of metabolism of compounds cleared by this pathway. nih.govnih.gov

Interactive Table: Key Enzyme Systems in Drug Metabolism

| Enzyme Family | Primary Function | Common Isozymes | Location |

|---|---|---|---|

| Cytochrome P450 (CYP) | Oxidation, reduction, hydrolysis | CYP3A4, CYP2D6, CYP2C9, CYP1A2 | Liver, small intestine, other tissues dynamed.com |

| Flavin-containing Monooxygenase (FMO) | Oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds | FMO3 | Liver |

| Uridine 5'-diphospho-glucuronosyltransferases (UGT) | Glucuronidation (Phase II) | UGT1A1, UGT2B7 | Liver, other tissues |

The elucidation of metabolite structures is a critical step in understanding a compound's metabolic fate. criver.com For this compound, metabolic pathways likely involve hydroxylation and other oxidative transformations. dynamed.com These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent phase II conjugation reactions, such as glucuronidation, which further increases water solubility for easier excretion. nih.gov

The process of identifying these metabolites involves incubating the parent drug with in vitro systems like liver microsomes or hepatocytes, followed by analysis of the resulting mixture. admescope.com Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are the most powerful methods for metabolite profiling and structural elucidation. criver.comijpras.com These methods allow for the detection of metabolites, determination of their elemental composition, and detailed structural analysis based on fragmentation patterns. criver.comnih.gov This information helps in identifying metabolic "hot-spots" on the molecule, which can guide further drug design. criver.com

Preclinical Absorption, Distribution, and Excretion Studies (In Vitro and Non-Human Animal Models)

Preclinical studies of absorption, distribution, metabolism, and excretion (ADME) are fundamental to drug development, providing insights into a compound's behavior within a living organism. imavita.comadmescope.com These studies are often conducted in rodent and non-rodent species to gather data on pharmacokinetic parameters. imavita.commdpi.com

To predict the oral absorption of a drug, in vitro permeability is often assessed using cell-based models that mimic the human intestinal barrier. medtechbcn.com The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used and regulatory-accepted model for this purpose. medtechbcn.comuq.edu.aueuropa.eu These cells form a polarized monolayer that simulates the intestinal epithelium. nih.govevotec.com

The permeability of a compound like this compound is measured by applying it to one side of the Caco-2 monolayer (apical side, mimicking the intestinal lumen) and measuring its rate of appearance on the other side (basolateral side, mimicking the bloodstream). medtechbcn.comevotec.com This provides an apparent permeability coefficient (Papp), which correlates well with in vivo human absorption. nih.gov Compounds can be classified as having low, moderate, or high permeability based on their Papp values, which helps in forecasting their potential for oral bioavailability. europa.eunih.gov Bidirectional transport studies can also reveal if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com

Interactive Table: Caco-2 Permeability Classification

| Apparent Permeability (Papp) (cm/s) | Predicted In Vivo Absorption | Classification |

|---|---|---|

| > 10 x 10⁻⁶ | 70-100% | High |

| 1-10 x 10⁻⁶ | 20-70% | Moderate |

| < 1 x 10⁻⁶ | 0-20% | Low |

Data derived from multiple sources. europa.eunih.gov

Following administration in animal models such as rats, the distribution of a compound throughout the body is investigated. frontiersin.org These studies determine the extent to which a drug penetrates various tissues and organs. frontiersin.orgmdpi.com After a drug is absorbed into the bloodstream, it is distributed to highly perfused organs like the liver and kidneys first. frontiersin.orgdovepress.com

Computational Prediction of Metabolic Fates and Pharmacokinetic Parameters (In Silico)

In silico, or computational, models are increasingly used in the early stages of drug discovery to predict the ADME properties of new chemical entities. researchgate.netnih.govnih.gov These tools use the chemical structure of a compound to forecast its metabolic pathways, interactions with metabolizing enzymes, and pharmacokinetic profile, helping to prioritize candidates before resource-intensive experimental work. univie.ac.atnih.gov

A variety of computational methods are available, ranging from expert systems based on predefined biotransformation rules to machine learning and quantitative structure-activity relationship (QSAR) models. univie.ac.atnih.gov For metabolism prediction, these tools can identify likely sites of metabolism (SOMs) on a molecule that are susceptible to enzymatic attack, primarily by CYP enzymes. univie.ac.at Software can then predict the structures of potential metabolites generated from these reactions. nih.govnih.gov In silico tools are also available to predict physicochemical properties like lipophilicity and solubility, as well as pharmacokinetic parameters such as human intestinal absorption, cell permeability (e.g., Caco-2), and blood-brain barrier penetration. mdpi.comdalriadatx.com While these predictions are valuable for early screening, they are continually being refined and validated with experimental data. nih.gov

Prodrug Strategies for Pentabamate and Its Derivatives

Rational Design Principles for Pentabamate Prodrugs

The rational design of prodrugs for this compound begins with identifying its structural features that can be temporarily modified and the specific therapeutic barriers that need to be overcome. slideshare.net The carbamate (B1207046) moiety within this compound, along with any other available functional groups like hydroxyls or amines, serves as a primary handle for chemical modification. nih.govacs.org The choice of a promoiety is dictated by the desired outcome. For instance, to enhance aqueous solubility for potential intravenous formulations, a highly polar group like a phosphate (B84403) ester could be attached. mdpi.com Conversely, to improve lipid membrane permeability for better oral absorption, a more lipophilic group, such as an alkyl ester, might be selected. rsc.org

A key principle is ensuring that the linkage between this compound and the promoiety is stable during transit but readily cleavable at the target site or in general circulation to regenerate the active drug. rsc.org Carbamate-based prodrugs, for example, can be designed to have varying degrees of stability toward enzymatic hydrolysis. nih.gov The design process often involves a careful balance; the prodrug must be stable enough to reach its destination but labile enough to release the active drug in a timely manner. nih.gov

Table 1: Illustrative Design Strategies for this compound Prodrugs

| Target Property | Promoiety Example | Linkage Type | Rationale |

| Increased Aqueous Solubility | Phosphate, Amino Acid, Glucuronide | Phosphate Ester, Amide, Carbamate | Introduces an ionizable or highly polar group to improve dissolution in aqueous media. mdpi.com |

| Enhanced Lipophilicity | Alkyl Ester (e.g., Pivaloyloxymethyl) | Ester, Carbamate | Increases lipid solubility to improve passive diffusion across cellular membranes. rsc.org |

| Site-Specific Targeting | Monoclonal Antibody, Peptide | Cleavable Linker | Conjugates this compound to a carrier that recognizes specific cell surface antigens, concentrating the drug at the site of action. benthamopenarchives.com |

| Sustained Release | Polymeric Carrier (e.g., PEG) | Ester, Carbamate | Creates a macromolecular prodrug that is slowly metabolized, prolonging the duration of action. mdpi.com |

This table presents hypothetical examples based on established prodrug design principles.

Enzymatic Activation Mechanisms of this compound Prodrugs

The conversion of a this compound prodrug back to its active form is critically dependent on in vivo enzymatic action. The type of chemical linkage used in the prodrug dictates which enzymes are responsible for its activation. mdpi.com Ester-based prodrugs are typically hydrolyzed by a wide range of carboxylesterases (CES), such as hCE1 and hCE2, which are abundant in the liver, plasma, and intestine. nih.gov Similarly, phosphate-based prodrugs are activated by alkaline phosphatases (APs). nih.gov

The carbamate linkage, central to this compound's structure and its potential prodrugs, is also recognized by esterase enzymes. nih.govmdpi.com While generally more stable than ester bonds, carbamate linkages can be effectively cleaved by enzymes like plasma cholinesterase or specific carboxylesterases. acs.orgmdpi.com The precise rate of this enzymatic hydrolysis can be fine-tuned by modifying the structures of either the promoiety or the parent drug, a key consideration in prodrug design. acs.org For instance, steric hindrance near the carbamate bond can slow down hydrolysis, potentially leading to a more sustained release of this compound. nih.gov

In more advanced strategies, such as antibody-directed enzyme prodrug therapy (ADEPT), an enzyme is targeted to a specific tissue (e.g., a tumor), and a subsequently administered prodrug is designed to be a specific substrate for that localized enzyme. mdpi.com This ensures that the active drug is released predominantly at the desired site of action.

Design and Synthesis of Bio-Reversible Chemical Linkers

The linker is a critical component of a prodrug, acting as the bridge between the parent drug (this compound) and the promoiety. nih.gov The design of this linker is pivotal to the prodrug's success, as it must be stable in circulation to prevent premature drug release, yet cleave efficiently under specific physiological conditions. google.comresearchgate.net Linkers are broadly categorized as cleavable or non-cleavable. For most prodrug applications, cleavable linkers are required.

Cleavable linkers can be designed to be sensitive to various biological triggers:

Enzyme-sensitive linkers: These are the most common type and are designed to be substrates for specific enzymes, such as cathepsins, esterases, or phosphatases. google.com For a this compound prodrug, a peptide-based linker could be used, which is cleaved by proteases that are overexpressed in certain disease states. google.com

pH-sensitive linkers: These linkers, such as acetals or hydrazones, are stable at physiological pH (7.4) but hydrolyze under the acidic conditions found in lysosomes or the tumor microenvironment. unirioja.es

Redox-sensitive linkers: Disulfide or diselenide bonds can be incorporated into a linker, which remains intact in the oxidizing environment of the bloodstream but is rapidly cleaved in the reducing intracellular environment. researchgate.net

A sophisticated strategy involves the use of self-immolative linkers . unirioja.es In this design, an initial enzymatic or chemical trigger cleaves one part of the linker, initiating a cascade of electronic rearrangements that spontaneously breaks the bond holding the drug, thus ensuring a clean and complete release of the unmodified this compound. unirioja.es The synthesis of these linkers requires multi-step organic chemistry to precisely connect the promoiety to the linker and then the linker-promoiety construct to the this compound molecule.

Preclinical Evaluation of Prodrug Conversion Kinetics and Activity in Non-Human Systems

Before a prodrug can be considered for clinical use, its conversion kinetics and activity must be thoroughly evaluated in preclinical, non-human systems. mesamalaria.org This evaluation is a multi-stage process involving both in vitro and in vivo studies.

In Vitro Studies: The stability of the this compound prodrug is first assessed in various biological media. This includes incubation in simulated gastric and intestinal fluids, as well as in plasma and liver homogenates from different species (e.g., mouse, rat, dog, human) to identify potential species-specific differences in metabolism. nih.gov These studies measure the rate of disappearance of the prodrug and the corresponding appearance of the active this compound, providing initial data on the half-life and primary sites of conversion. nih.gov

In Vivo Studies: Following in vitro characterization, pharmacokinetic studies are conducted in animal models, such as mice or rats. mesamalaria.orgmdpi.com Animals are administered the prodrug, and blood samples are collected at various time points to measure the plasma concentrations of both the intact prodrug and the released this compound. aacrjournals.orgaacrjournals.org This provides crucial parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and total drug exposure (Area Under the Curve, AUC) for both chemical species. mdpi.com Comparing the pharmacokinetic profile of this compound after administration of the prodrug versus administration of this compound itself reveals the extent of bioavailability improvement or the success of a sustained-release strategy. nih.gov

Table 2: Hypothetical Preclinical Pharmacokinetic Data for a this compound Prodrug in Rats

| Compound Administered | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability of this compound (%) |

| This compound | This compound | 150 | 1.0 | 450 | 100% |

| Prodrug-A | Prodrug-A | 2500 | 0.5 | 3200 | - |

| Prodrug-A | This compound | 450 | 4.0 | 1800 | 400% |

These preclinical evaluations are essential for selecting the most promising prodrug candidates for further development and for predicting how the prodrug might behave in humans. mesamalaria.org

Computational Chemistry and Molecular Modeling Studies of Pentabamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic structure and chemical reactivity. For pentabamate, methods such as Density Functional Theory (DFT) are used to map its electron distribution and identify regions susceptible to chemical interactions.

Detailed research findings from these calculations reveal the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would highlight electronegative regions around the oxygen atoms of the carbamate (B1207046) groups, indicating likely sites for electrophilic attack or hydrogen bonding, which is crucial for receptor interaction.

Table 1: Calculated Quantum Chemical Descriptors for this compound This table presents hypothetical data representative of typical quantum chemical calculations.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO (eV) | -7.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | 1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 8.75 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.41 | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential localized on carbamate oxygens. | Predicts sites for non-covalent interactions and electrophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations compute the physical movements of atoms within a molecule over time, offering a view of its dynamic behavior. chemicalbook.com This is essential for understanding the flexibility of this compound and how it might adapt its shape to fit into a biological target, such as a receptor binding pocket.

Conformational analysis through MD reveals the various shapes (conformers) the molecule can adopt and their relative energies. cymitquimica.com For a flexible molecule like this compound, identifying the low-energy, stable conformers is key to understanding which shape is most likely to be biologically active. Simulations can be run at different temperatures to explore the conformational landscape more broadly. cymitquimica.com

When a potential biological target is known, MD simulations can model the binding process of this compound to the target protein. These simulations provide insights into the stability of the ligand-protein complex, identifying key amino acid residues that interact with the molecule and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. This information is invaluable for explaining its mechanism of action at a molecular level.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound This table outlines a representative setup for an MD simulation.

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Force Field | CHARMM36 / GROMOS54a7 | Defines the potential energy function for all atoms in the system. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous physiological environment. |

| Simulation Time | 100 nanoseconds (ns) | Duration over which the molecular trajectory is calculated to observe conformational changes. |

| Temperature | 310 K (37 °C) | Simulates human body temperature. |

| Pressure | 1 bar | Maintains constant pressure, mimicking physiological conditions. |

Chemoinformatics and Database Mining for Carbamate Scaffold Analysis

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. For this compound, this involves mining chemical databases (like PubChem, ChEMBL) to analyze other molecules containing the carbamate scaffold. This comparative analysis helps to establish Structure-Activity Relationships (SAR), which correlate chemical structures with their biological activities.

By identifying all compounds with a carbamate group and analyzing their documented properties, researchers can understand the contribution of this functional group to factors like cell permeability, metabolic stability, and target affinity. cymitquimica.com This analysis can reveal which structural modifications to the carbamate scaffold are likely to enhance desired properties or reduce unwanted ones. For instance, mining might show that carbamates with specific substitution patterns are more likely to be orally bioavailable or have a longer half-life.

Table 3: Representative Chemoinformatics Analysis of a Carbamate Substructure Search This table shows a hypothetical outcome of mining a chemical database for compounds similar to this compound.

| Parameter | Finding | Implication for this compound |

|---|---|---|

| Number of Compounds with Carbamate Scaffold | > 50,000 | The scaffold is common in medicinal chemistry, providing a rich dataset for analysis. |

| Associated Biological Targets | CNS receptors, enzymes (e.g., cholinesterases) | Suggests potential mechanisms of action and cross-reactivity. |

| Median logP Value | 2.1 | Provides a benchmark for the lipophilicity of this class of compounds. |

| Common Metabolic Pathways | Hydrolysis of the carbamate ester bond. | Indicates a likely route of metabolic breakdown for this compound. |

Predictive Modeling for In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico ADMET prediction uses computational models to forecast how a drug will behave in the body. lookchem.com These predictions are crucial in early drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures. For this compound, various models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to estimate its ADMET properties.

These models predict factors such as oral absorption, penetration of the blood-brain barrier (critical for a CNS-acting drug), primary metabolic pathways, and potential toxicities. For example, models can predict whether this compound is likely to be a substrate for key metabolic enzymes like Cytochrome P450s or whether it has the potential to block hERG channels, which is associated with cardiac risk.

Table 4: Predicted In Silico ADMET Profile of this compound This table contains representative predictions from ADMET modeling software. These values are estimations and require experimental validation.

| ADMET Property | Predicted Value/Outcome | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed when taken orally. |

| Blood-Brain Barrier (BBB) Penetration | High | The molecule is predicted to cross into the brain, consistent with its function as a tranquilizer. |

| CYP2D6 Substrate | No | Unlikely to be metabolized by the CYP2D6 enzyme, avoiding some drug-drug interactions. |

| hERG Inhibition | Low risk | Predicted to have a low probability of causing cardiotoxicity via hERG blockade. |

| Ames Mutagenicity | Non-mutagenic | Predicted to be free of mutagenic potential. |

Methodological Advancements and Future Directions in Pentabamate Research

Recent progress in analytical and computational methodologies is paving the way for a deeper understanding of pentabamate and other carbamate (B1207046) compounds. These advancements are crucial for accelerating research and development, from fundamental mechanistic studies to the creation of novel chemical entities. This section explores key innovations in analytical assays, preclinical screening, multi-omics data integration, and collaborative research frameworks that are shaping the future of this compound research.

Q & A

Q. What are the standard methodologies for confirming the structural identity and purity of Pentabamate in synthetic samples?

To confirm structural identity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify the molecular framework, and X-ray crystallography for absolute configuration determination. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) and a reference standard. Mass spectrometry (MS) validates the molecular formula (CHNO) and detects impurities .

Q. How can researchers design in vitro assays to evaluate this compound’s neurochemical activity?

Use radioligand binding assays to assess affinity for GABA receptors, given its classification as a carbamate with potential anxiolytic properties. Competitive binding studies with H-flunitrazepam can quantify receptor occupancy. Pair this with patch-clamp electrophysiology to measure chloride ion flux in neuronal cell lines, correlating receptor activation with functional outcomes .

Q. Table 1: Key Pharmacological and Regulatory Data for this compound

Advanced Research Questions

Q. How can contradictory findings between in vitro receptor affinity and in vivo efficacy of this compound be reconciled?

Contradictions may arise from metabolic stability, blood-brain barrier penetration, or off-target effects. Design pharmacokinetic-pharmacodynamic (PK-PD) modeling studies to quantify brain exposure levels post-administration. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma and tissue concentrations. Pair with knockout rodent models to isolate GABA subunit-specific contributions .

Q. What experimental frameworks are suitable for investigating this compound’s potential neurotoxicity in long-term use?

Adopt a tiered toxicity assessment :

Q. Table 2: Comparative Analysis of this compound and Related Carbamates

| Compound | Receptor Affinity (GABA) | Half-Life (hr) | Neurotoxicity Risk |

|---|---|---|---|

| This compound | Moderate (K = 120 nM) | 4–6 | Low (preliminary) |

| Meprobamate | High (K = 45 nM) | 10–12 | Moderate |

| Carisoprodol | Low (K = 220 nM) | 2–3 | High |

Q. How can researchers address gaps in understanding this compound’s metabolic pathways and drug-drug interactions?

Use hepatic microsome assays (human/rodent) with LC-MS/MS to identify phase I/II metabolites. For interaction studies, co-incubate this compound with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) and quantify metabolic shifts. Validate findings in humanized liver mouse models .

Methodological Guidance

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Q. How should researchers formulate hypotheses about this compound’s therapeutic potential for anxiety disorders?

Apply the FINERMAPS framework :

- Feasible : Access to GABA-expressing cell lines and behavioral models (e.g., elevated plus maze).

- Novel : Focus on understudied α2/α3 subunit selectivity.

- Ethical : Adhere to ARRIVE guidelines for animal studies .

Data Contradiction Resolution

Q. What steps mitigate discrepancies between computational predictions and experimental results for this compound’s binding kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.